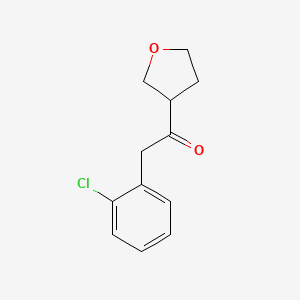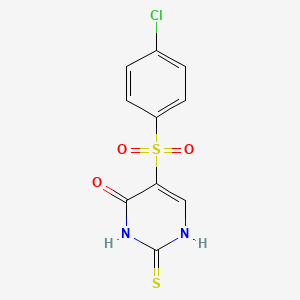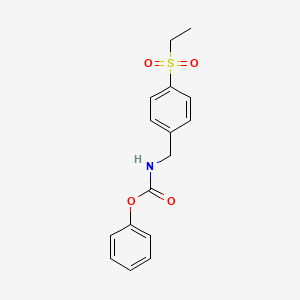
(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone is an organic compound that belongs to the family of cyclohexanone derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene groups. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale condensation reactions. These processes may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. Purification steps such as recrystallization or chromatography are typically employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene groups back to the corresponding benzyl groups.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can lead to a variety of substituted cyclohexanone derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: The compound’s unique properties may make it useful in the development of new materials or chemical processes.
作用機序
The mechanism by which (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino groups and benzylidene moieties may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2Z,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone: Similar structure but with methoxy groups instead of dimethylamino groups.
(2Z,6E)-2,6-bis(4-nitrobenzylidene)cyclohexanone: Contains nitro groups, which can significantly alter its chemical properties.
(2Z,6E)-2,6-bis(4-hydroxybenzylidene)cyclohexanone:
Uniqueness
(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone is unique due to the presence of dimethylamino groups, which can impart distinct electronic and steric properties
特性
CAS番号 |
18977-38-3 |
|---|---|
分子式 |
C24H28N2O |
分子量 |
360.5 g/mol |
IUPAC名 |
2,6-bis[[4-(dimethylamino)phenyl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C24H28N2O/c1-25(2)22-12-8-18(9-13-22)16-20-6-5-7-21(24(20)27)17-19-10-14-23(15-11-19)26(3)4/h8-17H,5-7H2,1-4H3 |
InChIキー |
XRJCFZUOXQVWGF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(C)C)C2=O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(C)C)C2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)




![3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2770209.png)

![Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2770212.png)


![4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2770216.png)
![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2770217.png)


